3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide
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Overview
Description
3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide is an organic compound characterized by the presence of tert-butyl groups, a cyanomethyl group, a hydroxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl groups:
Cyanomethylation: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.
Hydroxylation: The hydroxy group is typically introduced through a hydroxylation reaction using appropriate oxidizing agents.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to redox balance and inflammatory response, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization.
Bis(3,5-di-tert-butyl-2-hydroxyphenyl)methane: Known for its antioxidant properties.
Uniqueness
3,5-Di-tert-butyl-n-(cyanomethyl)-4-hydroxy-n-methylbenzamide is unique due to the presence of both cyanomethyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,5-ditert-butyl-N-(cyanomethyl)-4-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)13-10-12(16(22)20(7)9-8-19)11-14(15(13)21)18(4,5)6/h10-11,21H,9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAWKWJASHFFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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